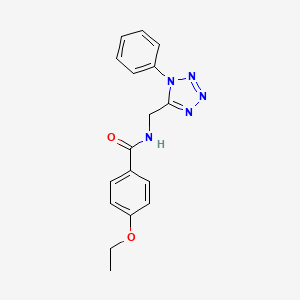

4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

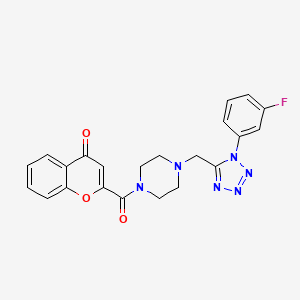

Tetrazole derivatives, such as the one you mentioned, are a class of compounds that have gained significant attention in medicinal chemistry . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, and low cost, with good to excellent yields .Molecular Structure Analysis

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are known for their stability and reactivity, which make them useful in various chemical reactions .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of benzamide derivatives in the realm of cancer research. For instance, Ravinaik et al. (2021) synthesized a series of benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug etoposide, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).

Similarly, Salahuddin et al. (2014) evaluated benzimidazole derivatives for their anticancer properties. They found that certain compounds were particularly active against breast cancer cell lines, showcasing the therapeutic promise of benzamide derivatives in cancer treatment (Salahuddin et al., 2014).

Neurological Applications

In the field of neurology, particularly Alzheimer's disease, Cui et al. (2012) explored the use of benzoxazole derivatives as PET probes for imaging cerebral β-amyloid plaques. Their findings indicate the potential of these compounds in diagnosing and studying Alzheimer's disease, a significant advancement in neurodegenerative disease research (Cui et al., 2012).

Antiviral Applications

The antiviral properties of benzamide derivatives have also been investigated. Hebishy et al. (2020) synthesized benzamide-based compounds that showed significant activities against the H5N1 avian influenza virus. This study opens up new avenues for treating viral infections using benzamide derivatives (Hebishy et al., 2020).

Gastrointestinal Applications

Kato et al. (1992) researched gastrokinetic activity in benzamide derivatives. They found that certain compounds significantly enhanced gastric emptying, suggesting their potential as treatments for gastrointestinal disorders (Kato et al., 1992).

Antimicrobial and Antioxidant Applications

Yang et al. (2015) isolated a new benzamide from Streptomyces which showed antimicrobial and antioxidant activities. This finding highlights the possibility of using benzamide derivatives in combating infections and oxidative stress (Yang et al., 2015).

Mecanismo De Acción

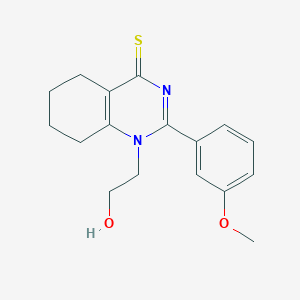

Target of Action

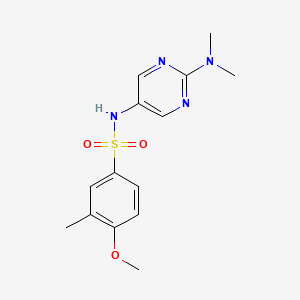

It is structurally similar to benzimidazoles , a class of compounds known for their diverse biological activities. Benzimidazoles often interact with biological targets such as tubulin in parasites, the proton pump in the stomach, and various enzymes and receptors in the body .

Mode of Action

For instance, benzimidazoles bind to the beta-tubulin of parasites, disrupting their microtubule formation and thus inhibiting their growth .

Biochemical Pathways

For example, they inhibit the synthesis of the parasite’s microtubules, leading to the disruption of cellular processes such as cell division and nutrient uptake .

Pharmacokinetics

Benzimidazoles, in general, are known for their good absorption and wide distribution in the body . The metabolism and excretion of this specific compound would need further investigation.

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes in its targets, leading to their death or growth inhibition .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of benzimidazoles .

Safety and Hazards

Direcciones Futuras

Propiedades

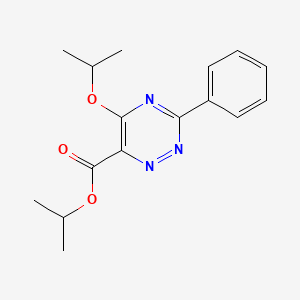

IUPAC Name |

4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNXAOLWJHGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451406.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide](/img/structure/B2451417.png)

![(1R,5R)-Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2451422.png)